6-Chloro-2,3-dimethylaniline
Description
6-Chloro-2,3-dimethylaniline (C₈H₁₀ClN) is an aromatic amine featuring a benzene ring substituted with a chlorine atom at position 6 and methyl groups at positions 2 and 3. This compound is structurally significant due to the electron-donating methyl groups and electron-withdrawing chlorine, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
6-chloro-2,3-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,10H2,1-2H3 |
InChI Key |
ZPORQEZADTUGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
- In contrast, nitro groups in 6-Chloro-2,4-dinitroaniline strongly deactivate the ring, directing reactions to specific positions . Methoxy groups in 6-Chloro-2,3-dimethoxypyridine exert resonance effects, altering reactivity compared to methyl-substituted aniline derivatives .
Steric Effects :
Key Research Findings and Gaps
- Reactivity Studies: highlights hydrazinolysis and conjugate addition reactions in structurally related ketones, implying that 6-Chloro-2,3-dimethylaniline could undergo similar transformations for functional group interconversion .
- Data Limitations : Quantitative data (e.g., melting points, solubility) are absent in the provided evidence, necessitating further experimental characterization.
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